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Introduction

Dehaloperoxidase B (DHP B) from the marine annelid Amphitrite ornata is a bifunctional
enzyme exhibiting both peroxidase and hemoglobin activities. This unique characteristic makes
it a protein of interest for various research and biotechnological applications, including
bioremediation and biocatalysis. This document provides detailed protocols for the expression
of recombinant DHP B in Escherichia coli and its subsequent purification. Two primary

purification strategies are outlined: one for N-terminally His-tagged DHP B and another for the
non-tagged native protein.
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Reagent/Buffer

Composition

Purpose

LB Broth (Lennox)

10 g/L Tryptone, 5 g/L Yeast
Extract, 5 g/L NaCl

Bacterial Growth Medium

Kanamycin Stock

50 mg/mL in sterile water

Antibiotic Selection

Induction of Protein

IPTG Stock 1 M in sterile water )
Expression

50 mM NaH2PO4, 300 mM
Lysis Buffer NaCl, 10 mM Imidazole, pH Cell Lysis and Solubilization

8.0

50 mM NaH2P0O4, 300 mM N

) Removal of Non-specifically

Wash Buffer NacCl, 20 mM Imidazole, pH

8.0

Bound Proteins (IMAC)

Elution Buffer

50 mM NaH2P0O4, 300 mM
NacCl, 250 mM Imidazole, pH
8.0

Elution of His-tagged Protein
(IMAC)

lon-Exchange Buffer A

20 mM Tris-HCI, pH 8.0

Equilibration and Washing

(Anion Exchange)

lon-Exchange Buffer B

20 mM Tris-HCI, 1 M NacCl, pH
8.0

Elution (Anion Exchange)

Table 2: Reagents and Buffers for Non-tagged DHP B
Expression and Purification
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Reagent/Buffer Composition Purpose

10 g/L Tryptone, 5 g/L Yeast ) )
LB Broth (Lennox) Bacterial Growth Medium
Extract, 5 g/L NaCl

Ampicillin Stock 100 mg/mL in 50% Ethanol Antibiotic Selection
Induction of Protein

IPTG Stock 1 M in sterile water )
Expression

) 50 mM Sodium Phosphate, pH )
Lysis Buffer Cell Lysis
7.0
Ammonium Sulfate Saturated Solution, pH 7.0 Protein Precipitation

50 mM Sodium Phosphate, pH  Binding and Elution (DE52

Anion Exchange Buffer
5.0 Column)

) ] 50 mM Sodium Phosphate, ) )
Size-Exclusion Buffer Separation by Size
150 mM NacCl, pH 7.0

Table 3: Summary of Purification Schemes and Expected
Yield

Purification Scheme  Steps Purity Reported Yield

1. Immobilized Metal
Affinity
) Chromatography
His-tagged DHP B . >95% ~9 mg/L of culture[1]
(IMAC)2. Anion
Exchange

Chromatography

1. Ammonium Sulfate

Fractionation2. Anion

Exchange Not explicitly
Non-tagged DHP B Chromatog.raphy Electrophoretically qua.nt.lfled, but

(DE52)3. Size- Homogeneous sufficient for

Exclusion crystallization.

Chromatography (P-

100)
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Experimental Protocols
Protocol 1: Expression of Recombinant DHP B in E. coli

This protocol is applicable for both His-tagged and non-tagged DHP B, with the primary
difference being the plasmid and corresponding antibiotic selection.

¢ Transformation:

o Transform the expression plasmid (e.g., pET vector containing the DHP B gene with or
without a His-tag) into a suitable E. coli expression strain, such as BL21(DE3) or
Rosetta(DE3).

o Plate the transformed cells onto Luria-Bertani (LB) agar plates containing the appropriate
antibiotic (e.g., kanamycin for His-tagged in pET vector, ampicillin for non-tagged).

o Incubate the plates overnight at 37°C.
o Starter Culture:

o Inoculate a single colony from the LB plate into 50 mL of LB broth containing the selective
antibiotic.

o Incubate overnight at 37°C with shaking at 200-250 rpm.
o Large-Scale Culture and Induction:

o Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture (typically a
1:100 dilution).

o Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600)
reaches 0.6-0.8.

o Induce protein expression by adding Isopropyl B-D-1-thiogalactopyranoside (IPTG) to a
final concentration of 0.4 to 1 mM.

o Continue to incubate the culture under inducing conditions. Optimal expression may be
achieved at a reduced temperature (e.g., 16-25°C) for an extended period (e.g., 16 hours
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or overnight) to enhance protein solubility.

o Cell Harvest:
o Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Discard the supernatant and the resulting cell pellet can be stored at -80°C or used
immediately for purification.

Protocol 2: Purification of His-tagged DHP B

This protocol utilizes a two-step chromatographic process.[1]
e Cell Lysis:

o Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1).

o Lyse the cells by sonication on ice.

o Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
e Immobilized Metal Affinity Chromatography (IMAC):

o Equilibrate a Ni-NTA affinity column with Lysis Buffer.

o Load the clarified supernatant onto the column.

o Wash the column with several column volumes of Wash Buffer (see Table 1) to remove
non-specifically bound proteins.

o Elute the His-tagged DHP B from the column using Elution Buffer (see Table 1). Collect
fractions and monitor protein elution by measuring absorbance at 280 nm.

e Anion Exchange Chromatography:
o Pool the fractions containing DHP B from the IMAC step.

o Desalt or buffer exchange the pooled fractions into lon-Exchange Buffer A (see Table 1)
using a desalting column or dialysis.
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o Equilibrate an anion-exchange column (e.g., DEAE Sepharose) with lon-Exchange Buffer
A.

o Load the desalted protein sample onto the column.
o Wash the column with lon-Exchange Buffer A.

o Elute the protein using a linear gradient of NaCl from 0 to 1 M (by mixing lon-Exchange
Buffer A and lon-Exchange Buffer B).

o Collect fractions and analyze for the presence and purity of DHP B using SDS-PAGE. The
Soret peak of the oxyferrous state can be monitored at 416 nm.

e Purity Assessment and Storage:

o Assess the purity of the final protein preparation using SDS-PAGE. A purity of >95% is
expected.[1]

o The optical purity can be determined by the ratio of absorbance at the Soret peak (around
406 nm for the ferric form) to the absorbance at 280 nm (A_Soret / A_280). A ratio of
approximately 4.1 is indicative of high purity.[1]

o Store the purified protein at 4°C for short-term use or at -80°C in aliquots for long-term
storage.

Protocol 3: Purification of Non-tagged DHP B

This protocol involves a three-step purification process.[2]
e Cell Lysis:
o Resuspend the cell pellet in Lysis Buffer (see Table 2).
o Lyse the cells by sonication on ice.
o Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

¢ Ammonium Sulfate Fractionation:
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o Slowly add ammonium sulfate to the clarified supernatant to achieve a specific saturation
percentage (this may require optimization, but often a cut between 40-70% saturation is a
good starting point).

o Stir on ice for 30-60 minutes to allow the protein to precipitate.
o Collect the precipitate by centrifugation at 10,000 x g for 20 minutes at 4°C.

o Resuspend the pellet in a minimal volume of Anion Exchange Buffer (see Table 2).

e Anion Exchange Chromatography:

o Desalt the resuspended pellet using a desalting column equilibrated with Anion Exchange
Buffer.

o Load the sample onto a DE52 anion exchange column equilibrated with the same buffer.

[3]

o Wash the column and elute the protein. The exact elution conditions may need to be
optimized, but a salt gradient is typically used. Monitor the eluate at 416 nm for the Soret
peak of the oxyferrous state.[3]

e Size-Exclusion Chromatography:
o Pool the fractions containing DHP B from the anion exchange step and concentrate them.

o Load the concentrated sample onto a size-exclusion column (e.g., P-100) equilibrated with
Size-Exclusion Buffer (see Table 2).[3]

o Elute the protein with the same buffer. DHP B should elute as a single peak corresponding
to its molecular weight.

e Purity Assessment and Storage:

o Analyze the purity of the fractions by SDS-PAGE. Fractions with electrophoretically
homogeneous protein should be pooled.

o Determine the protein concentration and store as described for the His-tagged protein.
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Visualizations

Experimental Workflow for Recombinant DHP B
Expression and Purification
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Caption: Overall workflow for recombinant DHP B expression and purification.
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Signaling Pathway (lllustrative - DHP B is an enzyme,
not part of a sighaling pathway in the traditional sense.
This diagram illustrates its enzymatic reaction)

H202
(Hydrogen Peroxide)

DHP B (Fe3*) +H:0: 2,6-Dihaloquinone
(Ferric State) (Product)

2,4,6-Trihalophenol
(Substrate)
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Oxyferrous Intermediate

Caption: Simplified enzymatic reaction of Dehaloperoxidase B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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